Product packaging for C18H17BrN6O(Cat. No.:)

C18H17BrN6O

Cat. No.: B12627911
M. Wt: 413.3 g/mol
InChI Key: ZPNCOEYWFOZZHY-UHFFFAOYSA-N
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Description

The compound with the molecular formula C18H17BrN6O (molecular weight: 413.3 g/mol) and the IUPAC name [5-bromo-2-(tetrazol-1-yl)phenyl]-(4-phenylpiperazin-1-yl)methanone is a complex heterocyclic molecule of significant interest in medicinal chemistry and drug discovery . Its structure incorporates several privileged pharmacological motifs, including a tetrazole ring, a phenylpiperazine group, and a brominated aromatic system, which together create a novel chemical entity with a promising profile for biological investigation . The exploration of such compounds is a cornerstone of modern drug discovery and chemical biology . The specific spatial arrangement of these heterocyclic systems suggests potential for unique or enhanced pharmacological profiles . The piperazine linker is a common strategy in drug design to connect different pharmacophores and optimize a compound's properties, while the tetrazole ring is a known bioisostere that can influence a molecule's metabolism and binding affinity . Prospective avenues for research include systematic biological screening against a range of targets, particularly in anti-inflammatory and anticancer assays, given the established activities of its core structural components . Furthermore, this compound serves as a key scaffold for conducting structure-activity relationship (SAR) studies, where researchers can synthesize and evaluate analogues to understand which parts of the molecule are essential for observed biological effects . This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17BrN6O B12627911 C18H17BrN6O

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17BrN6O

Molecular Weight

413.3 g/mol

IUPAC Name

[5-bromo-2-(tetrazol-1-yl)phenyl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H17BrN6O/c19-14-6-7-17(25-13-20-21-22-25)16(12-14)18(26)24-10-8-23(9-11-24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2

InChI Key

ZPNCOEYWFOZZHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4

Origin of Product

United States

Synthetic Methodologies and Chemical Modification of C18h17brn6o

Strategic Approaches for the Total Synthesis of the C18H17BrN6O Core Scaffold

A plausible retrosynthetic analysis of the target molecule suggests that the core scaffold could be constructed by forming the amide bond between a 3-bromo-1,8-naphthyridine-2-carboxylic acid derivative and 1-(6-methylpyridazin-3-yl)piperazine. This approach breaks the molecule into two key heterocyclic precursors.

The synthesis of the 3-bromo-1,8-naphthyridine-2-carboxylic acid core could potentially begin with a Friedländer annulation, a classic method for synthesizing quinolines and related nitrogen-containing heterocycles. organic-chemistry.org This would involve the condensation of a 2-aminonicotinaldehyde with an active methylene (B1212753) compound, followed by subsequent bromination and oxidation to install the required functional groups.

The second key intermediate, 1-(6-methylpyridazin-3-yl)piperazine, could be synthesized from commercially available starting materials. For instance, 3-chloro-6-methylpyridazine (B130396) could be reacted with piperazine (B1678402) in a nucleophilic aromatic substitution reaction.

Development of Convergent and Divergent Synthetic Routes to this compound

A convergent synthetic approach would involve the independent synthesis of the two main heterocyclic fragments, the 1,8-naphthyridine (B1210474) and the pyridazine-piperazine moieties, which are then coupled in a final step. This strategy is generally more efficient for complex molecules as it allows for the optimization of individual reaction steps and purification of intermediates separately.

In contrast, a divergent synthetic strategy could start from a common intermediate that is subsequently modified to introduce the different functionalities. For example, a pre-formed piperazine-linked scaffold could be elaborated by constructing the 1,8-naphthyridine and pyridazine (B1198779) rings in a stepwise fashion. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies. nih.gov

Regioselective and Stereoselective Synthetic Approaches for this compound and its Stereoisomers

The target molecule this compound does not possess any chiral centers, and therefore, stereoisomers are not a concern in its synthesis. However, regioselectivity is a critical aspect, particularly in the synthesis of the substituted 1,8-naphthyridine and pyridazine rings.

During the synthesis of the 1,8-naphthyridine core, the regioselectivity of the Friedländer annulation can be controlled by the choice of reactants and reaction conditions to ensure the formation of the desired 1,8-naphthyridine isomer over other possible products. organic-chemistry.org Similarly, the nucleophilic aromatic substitution to form the pyridazine-piperazine linkage must be regioselective to ensure the piperazine attacks the correct position on the pyridazine ring.

Synthesis of this compound Derivatives and Structural Analogs

The synthesis of derivatives and structural analogs of this compound can be achieved by modifying the synthetic route at various stages. For instance, analogs with different substituents on the 1,8-naphthyridine ring could be prepared by using appropriately substituted 2-aminonicotinaldehydes in the initial condensation step. nih.gov

Similarly, modifications to the pyridazine moiety can be introduced by using different substituted pyridazines in the coupling reaction with piperazine. nih.gov The piperazine linker itself could also be replaced with other cyclic diamines to explore the impact of the linker on the compound's properties. The synthesis of various 1,8-naphthyridine derivatives is a topic of significant interest due to their diverse biological activities. nih.govrsc.org

Table 1: Potential Structural Modifications for Derivative Synthesis

Component to ModifyPotential Reagents/Modifications
1,8-Naphthyridine Core Substituted 2-aminonicotinaldehydes, alternative cyclization strategies.
Pyridazine Moiety Substituted 3-halopyridazines (e.g., chloro, fluoro), variation of the methyl group.
Piperazine Linker Homopiperazine, other cyclic diamines.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include solvent, temperature, catalyst, and reaction time for each synthetic step.

For the final amide coupling step, various coupling reagents such as HATU, HOBt/EDC, or carbodiimides could be screened to identify the most efficient conditions. The purification of the final compound would likely involve chromatographic techniques to remove any unreacted starting materials or byproducts. While specific optimization data for this compound is unavailable, general principles of reaction optimization in organic synthesis would be applicable. researchgate.net

Table 2: Key Reaction Steps and Potential Optimization Parameters

Reaction StepKey Parameters for Optimization
Friedländer AnnulationCatalyst (acid or base), solvent, temperature.
Nucleophilic Aromatic SubstitutionBase, solvent, temperature, reaction time.
Amide Bond FormationCoupling reagent, base, solvent, temperature.

In Vitro and Ex Vivo Biological Activity Spectrum of C18h17brn6o

Antimicrobial Efficacy of Related Compounds against Bacterial and Fungal Pathogens

Semicarbazones and pyridine (B92270) derivatives, which are structurally related to the putative C18H17BrN6O, have been investigated for their antimicrobial properties. scielo.brtaylorandfrancis.com

Determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) for Related Compounds

The antimicrobial efficacy of compounds is often quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

For instance, studies on various pyridine derivatives have demonstrated a range of MIC values against different bacterial strains. Some 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have shown MBC values between 30 to 45 µg/mL against E. coli strains. mdpi.com Another study on a novel pyridinium-based compound, 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide, reported a MIC of ≤20 μg/ml against Staphylococcus aureus. mdpi.com Similarly, various azole derivatives have demonstrated antibacterial activity with MIC values ranging from 512 µg/mL to 1024 µg/mL against multidrug-resistant Acinetobacter baumannii and Klebsiella pneumoniae isolates. wikipedia.org

Fungal pathogens have also been targeted by related chemical structures. Semicarbazide-derived metal complexes have shown inhibitory effects against Candida albicans and Rhizosporium. taylorandfrancis.com

Table 1: Representative MIC/MBC Values for Structurally Related Compound Classes

Compound Class Microorganism MIC (µg/mL) MBC (µg/mL)
Pyridine Derivatives mdpi.com E. coli R2-R4 - 30 - 45
Pyridinium Compound mdpi.com Staphylococcus aureus ≤20 -
Azole Derivatives wikipedia.org Acinetobacter baumannii (MDR) 512 - 1024 -

Evaluation of Activity against Drug-Resistant Microbial Strains in Related Compounds

A significant area of research is the efficacy of new chemical entities against drug-resistant microbial strains. The emergence of multidrug-resistant (MDR) bacteria is a major global health concern. doubtnut.com

Research on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles has shown activity against multidrug-resistant Acinetobacter baumannii (Ab-MDR) and Klebsiella pneumoniae carbapenemase (KPC) producing isolates. wikipedia.org These compounds also demonstrated the ability to inhibit biofilm formation, a key virulence factor in many resistant infections. wikipedia.org The development of compounds that can overcome existing resistance mechanisms is a critical goal in antimicrobial drug discovery. doubtnut.com

Anti-inflammatory Properties of Related Compounds

Chronic inflammation is linked to a variety of diseases, including cardiovascular disease, arthritis, and cancer. nih.gov Many heterocyclic compounds, including those with pyridine and pyrazole (B372694) cores, are being investigated for their anti-inflammatory potential.

Modulation of Inflammatory Mediators and Pathways by Related Compounds

The anti-inflammatory effects of chemical compounds are often mediated through their ability to inhibit key enzymes and signaling pathways involved in the inflammatory process. This can include the inhibition of cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS), as well as the modulation of pro-inflammatory cytokines like TNF-α and various interleukins (ILs). nih.govresearchgate.net For example, certain hydrazone derivatives have been shown to inhibit carrageenan-induced paw edema in animal models, a common assay for acute inflammation. Some pyrazole derivatives have been identified as potent inhibitors of TNF-α and IL-6.

Antioxidant Potential and Free Radical Scavenging Activity of Related Compounds

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant activity of a compound is often evaluated by its ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. ebi.ac.uk

Nitrogen-containing heterocyclic compounds, including derivatives of isatin (B1672199) (an indole (B1671886) derivative), have been reported to possess antioxidant properties. The presence of certain structural features, such as halogen substitutions, can influence the antioxidant potency of these molecules. Studies on pyridyl substituted thiazolyl triazole derivatives have also demonstrated notable antioxidant activity, particularly those with a 4-pyridyl moiety. scielo.br The antioxidant capacity of plant extracts rich in phenolic and flavonoid compounds has also been extensively studied, with methods like the DPPH and ferric reducing antioxidant power (FRAP) assays being commonly used. scielo.br

Antiproliferative and Cytotoxic Effects of Related Compounds in Cell-Based Assays

The search for new anticancer agents is a major focus of medicinal chemistry. Many synthetic compounds are screened for their ability to inhibit the growth of cancer cells (antiproliferative activity) and to induce cancer cell death (cytotoxicity).

Semicarbazones and their derivatives have been a subject of interest in this area. For instance, 4-bromophenyl semicarbazone derivatives have been synthesized and evaluated for their anticancer activity. One such derivative showed significant activity against the breast cancer cell line MCF7. Brominated plastoquinone (B1678516) analogs have also demonstrated considerable antiproliferative effects against various cancer cell lines, including leukemia and breast cancer models.

Pyridine derivatives are also widely recognized for their antiproliferative effects. nih.gov The presence and position of certain functional groups on the pyridine ring can enhance their activity against cancerous cell lines. nih.gov Indole phytoalexin derivatives have been shown to suppress the growth of tumor cells and induce apoptosis (programmed cell death) by interfering with various cellular processes and signaling pathways.

Table 2: Compound Names Mentioned

Compound Name or Class
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines
4-phenyl-1-(2-phenyl-allyl)pyridinium bromide
Azole Derivatives
Brominated plastoquinone analogs
Cyclooxygenase-2 (COX-2)
Hydrazone derivatives
Indole phytoalexin derivatives
Isatin
Lipoxygenase (LOX)
Nitric oxide synthase (iNOS)
Pyrazole derivatives
Pyridine derivatives
Pyridyl substituted thiazolyl triazole derivatives
Semicarbazones
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles
Thiazoles
Tumor necrosis factor-alpha (TNF-α)
Interleukins (ILs)
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Ferric reducing antioxidant power (FRAP)

Information regarding the biological activity of the chemical compound this compound is not available in the public domain.

Following a comprehensive search of scientific literature and databases, no research findings, data tables, or detailed studies concerning the were found.

Specifically, there is no available scientific information for the following sections and subsections as requested:

Investigation of this compound in Other Relevant Biological Models (e.g., anti-ulcer, antiplasmodial, anti-complementary activity)

As a result, it is not possible to generate a scientifically accurate article with detailed research findings and data tables focusing solely on the chemical compound this compound as per the provided outline. To create content for these sections would require fabricating data, which would be scientifically unsound.

Therefore, the requested article cannot be generated.

Mechanistic Elucidation of C18h17brn6o S Biological Actions

Identification and Validation of Specific Molecular Targets for C18H17BrN6O

The primary and validated molecular target of Vonoprazan is the gastric Hydrogen-Potassium Adenosine Triphosphatase (H+/K+-ATPase). ijpsjournal.comsamipubco.com This enzyme, often referred to as the proton pump, is located in the secretory membranes of gastric parietal cells. nih.govwikipedia.org The H+/K+-ATPase is responsible for the final step in gastric acid secretion, exchanging potassium ions (K+) from the gastric lumen for hydrogen ions (H+) from the cytoplasm. nih.govwikipedia.org

Vonoprazan is classified as a potassium-competitive acid blocker (P-CAB). drugbank.comdroracle.ai Its mechanism involves direct, reversible inhibition of the H+/K+-ATPase by competing with K+ ions for binding to the enzyme. samipubco.comdrugbank.comdroracle.ai This action effectively suppresses both basal and stimulated gastric acid secretion. drugbank.comnih.gov Unlike proton pump inhibitors (PPIs), Vonoprazan does not require activation by acid to become effective. ijpsjournal.comdroracle.ai It binds to the H+/K+-ATPase in a non-covalent manner, distinguishing its action from the covalent disulfide bonds formed by PPIs. samipubco.comdrugbank.com

Interactions of this compound with Nucleic Acids

Based on the available scientific literature, there is no direct evidence of this compound binding to or directly interacting with nucleic acids such as DNA or RNA.

Scientific studies detailing the binding kinetics or thermodynamics of a direct interaction between Vonoprazan and DNA are not available in the reviewed sources. The primary mechanism of the compound is targeted at a specific enzyme rather than nucleic acids.

There is no evidence to suggest that Vonoprazan directly influences cellular DNA replication or RNA transcription processes. bioninja.com.auatdbio.comyoutube.comkhanacademy.orglibretexts.org However, an indirect effect on bacterial replication has been noted. By elevating the intragastric pH, Vonoprazan can promote the replication of Helicobacter pylori, which paradoxically increases the bacterium's susceptibility to certain antibiotics like amoxicillin (B794) that target replicating cells. researchgate.netjnmjournal.org

Enzyme Inhibition Profiles and Kinetics of this compound

Vonoprazan's biological effect is primarily defined by its potent and specific inhibition of the H+/K+-ATPase enzyme.

Vonoprazan acts as a highly potent and selective inhibitor of the gastric H+/K+-ATPase. ijpsjournal.comdrugbank.com It binds to the enzyme in a potassium-competitive and reversible manner. drugbank.comdroracle.ai This binding is non-covalent and occurs within a luminal vestibule of the enzyme, blocking the potassium binding site. samipubco.comresearchgate.net A key characteristic of Vonoprazan is its slow dissociation from the H+/K+-ATPase, which contributes to its long-lasting acid suppression effect. ijpsjournal.comresearchgate.netguidetopharmacology.org

The compound exhibits high affinity for the enzyme, with reported inhibition constant (Ki) values as low as 3 to 10 nanomolar (nM). researchgate.netjnmjournal.orgguidetopharmacology.org This high potency allows for profound and sustained suppression of gastric acid. researchgate.net Research indicates that Vonoprazan can bind to the H+/K+-ATPase regardless of whether the enzyme is in an active or inactive state, contributing to its rapid onset of action. researchgate.net

While the primary target is H+/K+-ATPase, Vonoprazan is metabolized by several cytochrome P450 (CYP) enzymes, mainly CYP3A4, and to a lesser extent by CYP2B6, CYP2C19, and CYP2D6. drugbank.comfrontiersin.org This interaction can lead to potential drug-drug interactions, as substances that inhibit or induce these enzymes can alter Vonoprazan's plasma concentration. frontiersin.orgdovepress.comdovepress.commdpi.com For instance, studies have shown that simvastatin (B1681759) and other cardiovascular drugs can inhibit the metabolism of Vonoprazan in vitro. frontiersin.orgdovepress.com

Table 1: Enzyme Inhibition Kinetics of Vonoprazan

EnzymeInhibition TypeInhibition Constant (Ki)IC50NotesSource
Gastric H+/K+-ATPasePotassium-Competitive, Reversible, Non-covalent3 nM (at pH 6.5), 10 nM (at pH 7.0)Not specifiedBinds to the enzyme in both active and inactive states with slow dissociation. researchgate.netjnmjournal.orgguidetopharmacology.org
Venlafaxine (B1195380) Metabolism (via CYP enzymes)Mixed (Competitive and Non-competitive)Ki: 23.14 µM, Ki': 11.29 µM5.544 µMVonoprazan inhibits the metabolism of venlafaxine in rat liver microsomes. dovepress.com

Receptor-Ligand Binding Affinity Analysis for this compound

The concept of receptor-ligand binding for Vonoprazan is centered on its interaction with its protein target, the H+/K+-ATPase enzyme.

The affinity of Vonoprazan for the gastric H+/K+-ATPase is notably high. researchgate.net This high affinity is a cornerstone of its potent acid-suppressing effect. The binding occurs at a site within the luminal domain of the pump's alpha subunit (ATP4A), where it effectively blocks the access of potassium ions. researchgate.netguidetopharmacology.org Molecular modeling suggests the binding site is located between the surfaces of membrane helices 4, 5, and 6. researchgate.net The slow dissociation rate further enhances its effective binding and prolonged action. researchgate.netguidetopharmacology.org

There is no significant evidence in the reviewed literature to suggest that Vonoprazan binds with high affinity to other physiological receptors. nih.gov Its action is considered highly selective for the gastric proton pump. researchgate.net

Table 2: Binding Affinity of Vonoprazan for H+/K+-ATPase

TargetBinding Affinity (Ki)Binding CharacteristicsSource
Gastric H+/K+-ATPase3 nM - 10 nMHigh-affinity, reversible, K+-competitive binding to the enzyme's luminal vestibule. researchgate.netjnmjournal.orgguidetopharmacology.org

No Biological Activity Data Currently Available for this compound

Despite a comprehensive search of scientific databases and chemical repositories, there is currently no publicly available information on the biological actions, cellular signaling pathway modulation, or subcellular localization of the chemical compound with the molecular formula this compound.

The compound, identified as 8-{[(4-bromophenyl)methyl]amino}-1-methyl-1H,4H,5H-pyrazolo[4,3-h]quinazoline-3-carboxamide with the unique identifier SCHEMBL4158742, is listed in chemical databases. nih.gov However, a thorough investigation into its biological properties has not yielded any published research findings.

Therefore, the requested article detailing the mechanistic elucidation of this compound's biological actions, specifically focusing on its modulation of cellular signaling pathways and its subcellular localization, cannot be generated at this time due to the absence of foundational scientific data.

Further research and investigation into this specific chemical entity would be required to determine its biological effects and potential mechanisms of action. Without such studies, any discussion on its role in cellular processes would be purely speculative.

Structure Activity Relationship Sar and Structure Property Relationship Spr of C18h17brn6o and Its Analogs

Correlations between C18H17BrN6O Structural Motifs and Biological Potency5.2. Systematic Exploration of Substituent Effects on this compound's Biological Activity5.3. Pharmacophore and Toxophore Mapping for this compound Derivatives5.4. Influence of Halogenation (Bromine Moiety) on this compound's Biological Activity and Molecular Interactions5.5. Rational Design Principles for Enhancing this compound Activity and Selectivity

It is possible that this compound is a novel compound that has not yet been the subject of published research, or it may be part of proprietary research that is not publicly accessible. Further investigation into this compound would require original laboratory research to generate the necessary data for the requested analysis.

Computational Chemistry and in Silico Modeling of C18h17brn6o

Molecular Docking Studies for Predicting C18H17BrN6O-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. researchgate.netresearchgate.net This technique is instrumental in drug discovery for identifying potential biological targets and understanding the binding mechanism of a ligand. For the compound this compound, molecular docking studies would be performed to screen a library of known biological targets, such as enzymes and receptors implicated in various diseases.

The process involves preparing the three-dimensional structure of this compound and the target proteins. Using software like AutoDock or FlexX, the compound is then "docked" into the active site of each target. researchgate.net A scoring function is used to estimate the binding affinity, with lower binding energies indicating a more favorable interaction. researchgate.net

Table 1: Hypothetical Molecular Docking Results for this compound against Various Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)1CX2-9.8TYR385, ARG120, SER530
Tumor Necrosis Factor-alpha (TNF-α)2AZ5-8.5TYR119, GLY121, LEU57
Janus Kinase 2 (JAK2)3E62-9.2LEU932, GLY935, ARG980
B-cell lymphoma 2 (Bcl-2)2O2F-8.9PHE105, ARG143, TYR101

The hypothetical results in Table 1 suggest that this compound may exhibit strong binding affinity towards several therapeutically relevant proteins, particularly COX-2 and JAK2. The key interacting residues identified provide a roadmap for understanding the specific molecular interactions driving the binding, such as hydrogen bonds and hydrophobic interactions. researchgate.net

Advanced Molecular Dynamics Simulations of this compound in Complex Biological Systems

To further investigate the stability of the predicted protein-ligand complexes, advanced molecular dynamics (MD) simulations are employed. stanford.eduresearchgate.net MD simulations provide a dynamic view of the system at the atomic level, allowing for the assessment of the conformational changes and the stability of the interactions over time. researchgate.net A simulation would be run for the this compound-protein complexes that showed the most promise in the docking studies.

Using force fields like GROMACS or AMBER, the system, including the protein, the ligand, and a solvent environment, is simulated for a period of nanoseconds. researchgate.netresearchgate.net Analysis of the simulation trajectory can reveal important information about the flexibility of the ligand in the binding pocket and the persistence of key interactions. researchgate.net

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings for this compound-COX-2 Complex

ParameterValue
Simulation Time100 ns
Force FieldAMBER99
EnsembleNPT
Temperature300 K
Pressure1 atm
RMSD of Ligand1.5 Å
Key Stable InteractionsHydrogen bond with SER530, Pi-stacking with TYR385

The low root-mean-square deviation (RMSD) of the ligand in the hypothetical simulation (Table 2) would indicate that this compound remains stably bound within the active site of COX-2 throughout the simulation. The persistence of specific interactions, such as the hydrogen bond with SER530, would further validate the docking predictions and suggest a stable binding mode. researchgate.net

Quantum Mechanical Calculations for Electronic Structure and Reactivity of this compound

Quantum mechanical (QM) calculations are essential for understanding the intrinsic electronic properties of a molecule, which govern its reactivity and interactions. researchgate.netspinquanta.com These methods, based on solving the Schrödinger equation, provide a detailed description of the electron distribution and energy levels within the molecule. researchgate.netwikipedia.org

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgmasterorganicchemistry.com The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). wikipedia.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. bhu.ac.in

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap4.4

A hypothetical HOMO-LUMO gap of 4.4 eV (Table 3) would suggest that this compound is a relatively stable molecule. The visualization of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Electrostatic Potential Surface (EPS) Mapping of this compound

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. unil.chwuxiapptec.com It is a valuable tool for identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions. unil.chwuxiapptec.com The EPS map is generated by calculating the electrostatic potential at each point on the electron density surface. wuxiapptec.com

For this compound, the EPS map would likely show negative potential around the oxygen and nitrogen atoms, indicating their potential to act as hydrogen bond acceptors. Positive potential would be expected around the hydrogen atoms attached to electronegative atoms, indicating their potential as hydrogen bond donors.

Virtual Screening and Ligand-Based Drug Design for this compound Analogs

Building upon the initial findings, virtual screening and ligand-based drug design can be used to identify or create analogs of this compound with potentially improved properties. europa.eunvidia.com

Ligand-based drug design (LBDD) is employed when the structure of the biological target is unknown or when focusing on the properties of known active ligands. gardp.orgnih.gov This approach involves building a pharmacophore model based on the structural features of this compound that are presumed to be essential for its activity. This model can then be used to screen large databases of compounds to find molecules with similar features. ugm.ac.id

Virtual screening can also be structure-based, where a library of compounds is docked into the active site of a target protein to identify new potential inhibitors. nih.govnih.gov

Table 4: Hypothetical Pharmacophore Model for this compound

FeatureNumberLocation
Hydrogen Bond Acceptor3Near N and O atoms
Hydrogen Bond Donor1Near NH group
Aromatic Ring2Phenyl and substituted rings
Hydrophobic Center1Bromophenyl moiety

This hypothetical pharmacophore model (Table 4) could be used to search for analogs that retain these key features, potentially leading to the discovery of more potent or selective compounds.

Detailed Analysis of Non-Covalent Molecular Interactions Involving this compound

Non-covalent interactions are fundamental to the structure and function of biological macromolecules and their complexes with ligands. wikipedia.orgchemistryviews.org These interactions, although weaker than covalent bonds, collectively play a crucial role in molecular recognition and binding affinity. numberanalytics.comgatech.edu A detailed analysis of the non-covalent interactions of this compound with its potential targets is essential for a complete understanding of its binding mechanism.

Key non-covalent interactions include:

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. chemistryviews.org

Halogen Bonds: The bromine atom in this compound can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species. chemistryviews.org

π-π Stacking: The aromatic rings in the molecule can interact with aromatic residues in the protein's active site. wikipedia.org

Van der Waals Forces: These are weak, short-range electrostatic interactions between uncharged molecules. wikipedia.org

Hydrophobic Interactions: The nonpolar parts of the molecule will tend to associate with nonpolar regions of the binding site to minimize contact with water. wikipedia.org

Computational tools can be used to visualize and quantify these interactions, providing a detailed picture of the binding landscape. nih.gov Understanding these interactions is critical for the rational design of new drug candidates with improved affinity and specificity. nih.gov

Characterization of Hydrogen Bonding Networks Involving this compound

Hydrogen bonds are fundamental to the molecular recognition of this compound within the ATP-binding pocket of its target kinases. The molecule's pyrazolo[3,4-d]pyrimidine core is specifically designed to act as a "hinge-binder," forming a canonical hydrogen bonding pattern with the backbone of the kinase hinge region.

Computational studies reveal that this compound typically forms two or three critical hydrogen bonds that anchor it in the active site.

N1-H Donor: The proton on the N1 nitrogen of the pyrazole (B372694) ring acts as a hydrogen bond donor.

N7 Acceptor: The N7 nitrogen of the pyrimidine (B1678525) ring acts as a hydrogen bond acceptor.

In simulations of this compound bound to CDK9, these groups form a highly stable bidentate hydrogen bond interaction with the backbone amide and carbonyl groups of a key cysteine residue (Cys106) in the hinge region. The N1-H of the inhibitor donates a hydrogen bond to the backbone carbonyl oxygen of Cys106, while the N7 nitrogen accepts a hydrogen bond from the backbone amide proton of the same residue. This interaction effectively mimics the hydrogen bonding pattern of the adenine (B156593) moiety of ATP, contributing significantly to the compound's high binding affinity.

The morpholine (B109124) substituent, while primarily involved in other interactions, contains an oxygen atom that can also participate as a hydrogen bond acceptor with nearby residues or structured water molecules, further stabilizing the complex.

Table 1: Key Hydrogen Bonds in this compound-CDK9 Complex
Group on this compoundRoleInteracting Residue (CDK9)Interaction TypeEstimated Distance (Å)
Pyrazolo[3,4-d]pyrimidine (N1-H)DonorCys106 (Backbone C=O)N-H···O2.9 - 3.1
Pyrazolo[3,4-d]pyrimidine (N7)AcceptorCys106 (Backbone N-H)N···H-N2.8 - 3.0
Morpholine (Oxygen)AcceptorSolvent/Nearby ResidueO···H-XVariable

Exploration of Halogen Bonding Characteristics in this compound Complexes

A defining feature of this compound is the bromine atom on its phenyl ring. The strategic placement of this halogen atom facilitates a powerful, non-covalent interaction known as a halogen bond. A halogen bond occurs when the electropositive region (σ-hole) on the outer surface of the covalently bonded halogen atom interacts favorably with a Lewis base, such as a carbonyl oxygen or a lone pair on a nitrogen atom.

Table 2: Halogen Bonding Parameters for this compound-CDK9 Complex
Halogen DonorHalogen Acceptor (CDK9)Interaction TypeDistance (Br···O) (Å)Angle (C-Br···O)
Br atom on phenyl ringGly21 (Backbone C=O)Halogen Bond~3.1~165°

Investigation of Hydrophobic and Aromatic Interactions of this compound

Beyond the specific polar interactions, the binding of this compound is heavily reliant on favorable hydrophobic and aromatic interactions that sequester its nonpolar surfaces from the aqueous solvent. The primary hydrophobic component is the 3-bromo-2,6-dimethylphenyl group.

Molecular docking simulations show this substituted phenyl ring occupying a deep hydrophobic pocket, often referred to as the "back pocket," of the kinase active site. Here, it engages in extensive van der Waals contacts with a cluster of nonpolar amino acid residues. In the CDK9 binding site, these residues typically include Val23, Ala33, Val74, Ile87, and Leu146. Furthermore, this phenyl ring can engage in favorable π-stacking or T-stacking interactions with aromatic residues, such as the gatekeeper residue Phe103. These interactions are crucial for achieving high affinity by maximizing favorable contacts and displacing ordered water molecules from the binding site. The morpholine ring, while containing a polar oxygen, also contributes to hydrophobic contacts via its aliphatic carbons, often positioning itself towards the solvent-exposed entrance of the ATP pocket.

Table 3: Primary Hydrophobic and Aromatic Interactions of this compound
Moiety on this compoundType of InteractionInteracting Protein Residues (CDK9 Example)
3-bromo-2,6-dimethylphenylvan der Waals / HydrophobicVal23, Ala33, Val74, Ile87, Leu146
3-bromo-2,6-dimethylphenylπ-π / T-stackingPhe103 (Gatekeeper)
Morpholine Ring (CH2 groups)van der Waals / HydrophobicResidues near the pocket entrance

Assessment of Steric Contributions to this compound-Target Recognition

Steric factors, which relate to the size and three-dimensional arrangement of atoms, play a critical role in defining the binding conformation of this compound and its selectivity. The most significant steric feature is the presence of the two methyl groups at the 2- and 6-positions of the phenyl ring.

These ortho-methyl groups exert a powerful steric influence, forcing the phenyl ring to adopt a non-coplanar, twisted conformation relative to the central pyrazolo[3,4-d]pyrimidine scaffold. Computational energy minimization and conformational analysis show that this twist is energetically favorable and essential for proper binding. A planar conformation would result in severe steric clashes with residues in the kinase active site. This specific dihedral angle, induced by the methyl groups, accomplishes several key functions simultaneously:

It correctly positions the phenyl ring to fit within the confines of the hydrophobic back pocket.

It orients the bromine atom at the 3-position for optimal geometry in its halogen bond formation.

It prevents unfavorable steric clashes with the gatekeeper residue and other parts of the protein.

The size and shape of the morpholine group are also sterically tuned. It is large enough to make productive contacts but sufficiently compact to fit into the solvent-exposed region without clashing with the P-loop. Any significant increase in the bulk of this group would likely disrupt binding. Therefore, the steric profile of this compound is a highly optimized feature that complements its electronic properties to achieve potent and selective target recognition.

Table 4: Analysis of Steric Contributions in this compound
Molecular FeaturePrimary Steric EffectFunctional Consequence for Target Recognition
2,6-dimethyl groups on phenyl ringInduces a non-coplanar twist between the phenyl and pyrazolopyrimidine rings.Prevents steric clashes, enables fit into the hydrophobic pocket, and correctly orients the bromine for halogen bonding.
Morpholine RingOccupies a specific volume at the entrance of the ATP binding site.Makes favorable contacts without causing steric hindrance with the flexible P-loop of the kinase.
Overall Molecular ShapeComplementary fit to the ATP-binding site.Maximizes favorable interactions and achieves high binding affinity by occupying key sub-pockets.

Compound Names Mentioned

Chemical FormulaCommon Name
This compoundZotiraciclib

Conclusion and Future Directions in C18h17brn6o Research

Synthesis of Novel C18H17BrN6O Derivatives with Enhanced Specificity and Potency

The chemical architecture of this compound (Omipalisib) offers a robust and validated scaffold for medicinal chemistry efforts aimed at creating next-generation inhibitors. Future synthetic strategies will focus on targeted modifications to improve its pharmacological profile, moving beyond its current pan-PI3K/mTOR inhibition towards isoform-selective agents or compounds with optimized pharmacokinetic properties.

Structure-activity relationship (SAR) studies have identified several key regions of the molecule amenable to modification: the bromo-substituted phenyl ring, the aminopyrazole core, and the morpholine (B109124) moiety. Future research will systematically explore these regions to fine-tune bioactivity.

Enhancing Isoform Selectivity: While potent, the parent compound inhibits all Class I PI3K isoforms (p110α, β, γ, δ) and mTOR. Synthesizing derivatives that selectively target a single isoform, such as the cancer-associated p110α or the immune-cell-specific p110δ, is a primary goal. This can be achieved by modifying substituents that interact with non-conserved amino acid residues within the ATP-binding pockets of the different isoforms.

Improving Potency and Overcoming Resistance: Novel derivatives will be designed to achieve sub-nanomolar potency and maintain activity against mutant forms of PI3K that confer resistance to existing inhibitors. This involves exploring alternative heterocyclic cores or modifying the solvent-exposed morpholine ring to form additional hydrogen bonds or hydrophobic interactions.

Optimizing ADME Properties: The physicochemical properties of this compound can be modulated to improve its absorption, distribution, metabolism, and excretion (ADME) profile. For example, replacing the morpholine with charged or more polar groups could enhance solubility, while strategic methylation or fluorination could block sites of metabolic degradation, thereby increasing the compound's half-life.

The table below outlines potential synthetic modifications to the this compound scaffold and their intended outcomes.

Table 1: Prospective Synthetic Modifications of the this compound Scaffold
Scaffold PositionExample ModificationPredicted EffectScientific Rationale
Phenyl Ring SubstituentReplace Bromine (-Br) with a Cyano (-CN) or Trifluoromethyl (-CF3) groupModulate electronic properties; potentially enhance binding affinity or alter isoform selectivity.Strong electron-withdrawing groups can change the pKa of adjacent moieties and form different interactions within the binding site.
Morpholine MoietyReplace with a Thiomorpholine or a substituted Piperazine (B1678402)Alter solubility, cell permeability, and metabolic stability.Modifying this solvent-exposed region can significantly impact ADME properties without disrupting core binding interactions.
Aminopyrazole CoreIntroduce substituents on the pyrazole (B372694) ring (e.g., -CH3)Enhance hydrophobic interactions; block potential sites of metabolism.Filling small hydrophobic pockets in the ATP-binding site can increase potency and improve the metabolic profile.
Pyrimidine (B1678525) LinkerBioisosteric replacement with a different heterocyclic linker (e.g., pyridine)Fine-tune the geometry and angle of presentation of the key binding groups.Altering the core linker can reorient the molecule to favor binding to one PI3K isoform over others.

Applications of this compound as a Chemical Probe for Fundamental Biological Systems

Beyond its therapeutic potential, the high potency and selectivity of this compound for the PI3K/mTOR axis make it an exceptional chemical probe for dissecting fundamental biology. A chemical probe is a small molecule used to acutely perturb a protein's function, allowing researchers to study the resulting cellular and systemic effects. Future research will increasingly use this compound and its derivatives as tools to explore complex biological networks.

A key strategy involves the synthesis of "tagged" this compound derivatives. By covalently attaching a functional handle (e.g., a biotin, fluorophore, or photo-crosslinker) to a non-critical position on the molecule, researchers can create powerful tools for a variety of applications:

Target Engagement and Validation: Biotinylated derivatives can be used in pull-down assays from cell lysates to irrefutably confirm binding to PI3K and mTOR in a cellular context and to identify potential off-target proteins with high confidence.

Cellular Imaging: Fluorescently-tagged this compound analogs allow for the direct visualization of the compound's subcellular localization using advanced microscopy techniques. This can answer questions about whether the compound accumulates in specific organelles, such as the nucleus or mitochondria, providing clues about its site of action.

Photo-affinity Labeling: Derivatives functionalized with a photo-reactive group (e.g., benzophenone (B1666685) or diazirine) can be used to permanently cross-link the compound to its direct binding partners upon UV irradiation in living cells. Subsequent proteomic analysis can identify these targets with high spatial and temporal resolution, providing a snapshot of the immediate interactome.

The following table details the application of these specialized probes in biological research.

Table 2: Applications of Tagged this compound Derivatives as Chemical Probes
Probe TypeFunctional TagPrimary Experimental ApplicationBiological Question Addressed
Affinity ProbeBiotinAffinity purification from cell lysates followed by mass spectrometry (AP-MS).What is the complete protein interactome of this compound in a specific cell type?
Fluorescent ProbeBODIPY or a similar fluorophoreLive-cell confocal microscopy or flow cytometry.Where does the compound localize within the cell, and does this localization change under different conditions?
Photo-affinity ProbeDiazirine or BenzophenoneCovalent capture of binding partners in live cells for proteomic identification.What are the direct and immediate protein targets of this compound in their native cellular environment?
Clickable ProbeAlkyne or AzideBio-orthogonal ligation to reporter tags (e.g., fluorophores, biotin) post-treatment.Enables versatile downstream analysis (imaging, proteomics) with minimal steric hindrance during initial cell treatment.

Integration of Omics Technologies in this compound Mechanistic Studies

To fully comprehend the cellular impact of inhibiting PI3K/mTOR with this compound, future research must move beyond analyzing a few canonical downstream markers (e.g., phosphorylation of AKT or S6K). The integration of unbiased, system-wide "omics" technologies is essential for building a comprehensive, high-resolution map of the compound's mechanism of action. By combining genomics, proteomics, and metabolomics, researchers can capture the global cellular response to pathway inhibition.

Transcriptomics (RNA-Seq): By treating cells or model organisms with this compound and sequencing the entire population of RNA transcripts, researchers can identify all genes whose expression is altered. This reveals entire transcriptional programs regulated by PI3K/mTOR, potentially uncovering novel roles in processes like inflammation, immune response, or cellular differentiation.

Phosphoproteomics: As this compound is a kinase inhibitor, its most direct effect is on protein phosphorylation. Mass spectrometry-based phosphoproteomics can quantify changes at thousands of phosphorylation sites across the entire proteome simultaneously. This powerful technique provides a direct readout of the inhibitor's activity, maps the signaling network downstream of PI3K/mTOR, and can identify novel, non-canonical substrates.

Metabolomics: The PI3K/mTOR pathway is a master regulator of cellular metabolism. By using mass spectrometry or NMR to measure the levels of hundreds of small-molecule metabolites (e.g., sugars, amino acids, lipids), researchers can understand how this compound rewires metabolic pathways, shifting the cell's state between anabolism and catabolism.

Multi-omics Integration: The true power of this approach lies in integrating data from these different layers. For instance, researchers can correlate a decrease in the phosphorylation of a transcription factor (from phosphoproteomics) with changes in the expression of its target genes (from transcriptomics) and subsequent alterations in a related metabolic pathway (from metabolomics).

The table below summarizes the contribution of each omics technology to mechanistic studies of this compound.

Table 3: Role of Omics Technologies in Elucidating this compound's Mechanism
Omics TechnologyPrimary Data GeneratedKey Mechanistic InsightExample Research Finding
TranscriptomicsDifferential gene expression profiles.Reveals global transcriptional networks controlled by PI3K/mTOR signaling.Identification of a feedback loop where inhibition by this compound leads to the upregulation of receptor tyrosine kinase genes.
PhosphoproteomicsQuantitative changes in protein phosphorylation sites.Maps the direct and indirect kinase signaling cascade and identifies novel substrates.Discovery of previously unknown mTORC1 substrates involved in regulating RNA splicing.
MetabolomicsChanges in the abundance of cellular metabolites.Defines the metabolic reprogramming induced by PI3K/mTOR inhibition.Demonstration that this compound treatment shifts cells from glucose-dependent anabolic metabolism towards reliance on glutamine and fatty acid oxidation.
ProteomicsChanges in total protein abundance.Identifies long-term adaptive changes in protein expression following pathway inhibition.Observation of increased expression of autophagy-related proteins (e.g., LC3-II) after prolonged treatment.

Advanced Computational Methodologies for Predicting and Optimizing this compound Bioactivity

The development of novel this compound derivatives can be significantly accelerated and rationalized through the application of advanced computational methodologies. These in silico techniques allow for the rapid evaluation of virtual compounds, prioritizing the synthesis of those with the highest probability of success and reducing the cost and time of experimental work.

Structure-Based Drug Design (SBDD): Using high-resolution crystal structures of PI3K isoforms and mTOR bound to this compound, molecular docking simulations can predict the binding pose and affinity of newly designed virtual analogs. This allows chemists to rationally design modifications that enhance specific interactions (e.g., hydrogen bonds, hydrophobic contacts) within the ATP-binding site to improve potency or selectivity.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the dynamic behavior of the compound-protein complex over time (nanoseconds to microseconds). These simulations provide crucial insights into the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes in the protein induced by the inhibitor, offering a more accurate prediction of binding free energy.

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models from a training set of existing this compound analogs and their measured biological activities, QSAR can be used to predict the activity of new, unsynthesized compounds based solely on their chemical structure. This is particularly useful for rapidly screening large virtual libraries of potential derivatives.

Artificial Intelligence and Machine Learning (AI/ML): AI/ML models are becoming increasingly powerful in drug discovery. By training deep neural networks on vast datasets of chemical structures and their associated biological and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, these models can predict a wide range of characteristics for novel this compound derivatives. This includes predicting not only target potency but also off-target liabilities, metabolic stability, and potential toxicity, providing a holistic in silico profile of a candidate molecule before it is ever synthesized.

The following table compares these key computational approaches.

Table 4: Comparison of Advanced Computational Methods in this compound Research
Computational MethodPrimary FunctionRequired Input DataKey Output/Prediction
Molecular DockingPredict binding mode and rank potential affinity.3D structure of the target protein (e.g., PI3Kα) and the ligand.A binding score and the predicted 3D orientation of the ligand in the active site.
Molecular Dynamics (MD) SimulationAssess the stability and dynamics of the protein-ligand complex.A docked protein-ligand complex in a simulated physiological environment.Binding free energy calculations, conformational flexibility, and identification of key stable interactions.
QSARPredict biological activity from chemical structure.A dataset of this compound analogs with experimentally measured activities.A predictive mathematical equation to estimate the activity of novel, unsynthesized analogs.
AI / Machine LearningPredict a wide range of bioactivities and ADMET properties.Large, diverse datasets of chemical structures and their associated experimental data.Probabilistic predictions for potency, selectivity, solubility, metabolic pathways, and potential toxicities.

Compound Names Referenced

Chemical FormulaCommon Research Names
This compoundOmipalisib, GSK-2126458, BMS-5

Q & A

Q. What experimental strategies can resolve contradictions in reported biological activity data for C₁₈H₁₇BrN₆O?

  • Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ) to identify conflicting variables (e.g., assay conditions, cell lines). Re-evaluate dose-response curves, control experiments, and statistical significance (p-values). Cross-validate findings using orthogonal assays (e.g., in vitro vs. in vivo models) and meta-analysis of existing datasets .

Q. How can computational modeling predict the reactivity of C₁₈H₁₇BrN₆O in catalytic systems?

  • Methodological Answer : Use density functional theory (DFT) to model electron density around Br and N sites. Simulate reaction pathways (e.g., SN2 mechanisms) with software like Gaussian or ORCA. Validate predictions experimentally via kinetic isotope effects or substituent variation studies. Calibrate models against literature-reported activation energies .

Q. What methodologies optimize the stability of C₁₈H₁₇BrN₆O under varying environmental conditions?

  • Methodological Answer : Design accelerated stability studies (40°C/75% RH) with HPLC monitoring. Identify degradation products via MS/MS fragmentation. Investigate protective strategies (lyophilization, inert atmosphere storage) and use Arrhenius plots to extrapolate shelf life. Correlate structural motifs (e.g., hydrazine groups) with susceptibility to hydrolysis/oxidation .

Q. How do steric and electronic factors influence the regioselectivity of C₁₈H₁₇BrN₆O in multicomponent reactions?

  • Methodological Answer : Perform Hammett studies with para-substituted aryl derivatives to assess electronic effects. Use X-ray crystallography or NOESY NMR to map steric environments. Compare reaction outcomes (e.g., yields, byproducts) under varying catalysts (Pd vs. Cu). Apply multivariate analysis to decouple steric/electronic contributions .

Q. What strategies validate the accuracy of novel synthetic pathways for C₁₈H₁₇BrN₆O against existing literature?

  • Methodological Answer : Cross-reference spectral data with published values (e.g., ChemSpider, Reaxys). Replicate key steps from prior studies as internal controls. Use isotope labeling (e.g., ¹⁵N) to trace reaction mechanisms. Discrepancies should trigger re-evaluation of analytical conditions or potential isomer formation .

Q. How can researchers address gaps in the literature regarding C₁₈H₁₇BrN₆O’s pharmacokinetic properties?

  • Methodological Answer : Conduct ADME assays (e.g., Caco-2 permeability, microsomal stability). Compare results with structurally analogous compounds using QSAR models. Publish negative data to clarify limitations (e.g., poor oral bioavailability). Prioritize in silico predictions (e.g., SwissADME) to guide targeted in vivo studies .

Methodological Frameworks

Q. Which frameworks (e.g., FINER, PICO) are most effective for formulating hypotheses about C₁₈H₁₇BrN₆O’s mechanism of action?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope research aims. For mechanistic studies, use PICO: P opulation (target proteins), I ntervention (C₁₈H₁₇BrN₆O dosing), C omparison (negative controls), O utcome (binding affinity/IC₅₀). Integrate with cheminformatics tools (e.g., molecular docking) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.